

# Physical properties of (R)-2-Methylmorpholine (boiling point, density)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (R)-2-Methylmorpholine

Cat. No.: B3043210

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of (R)-2-Methylmorpholine

## Introduction

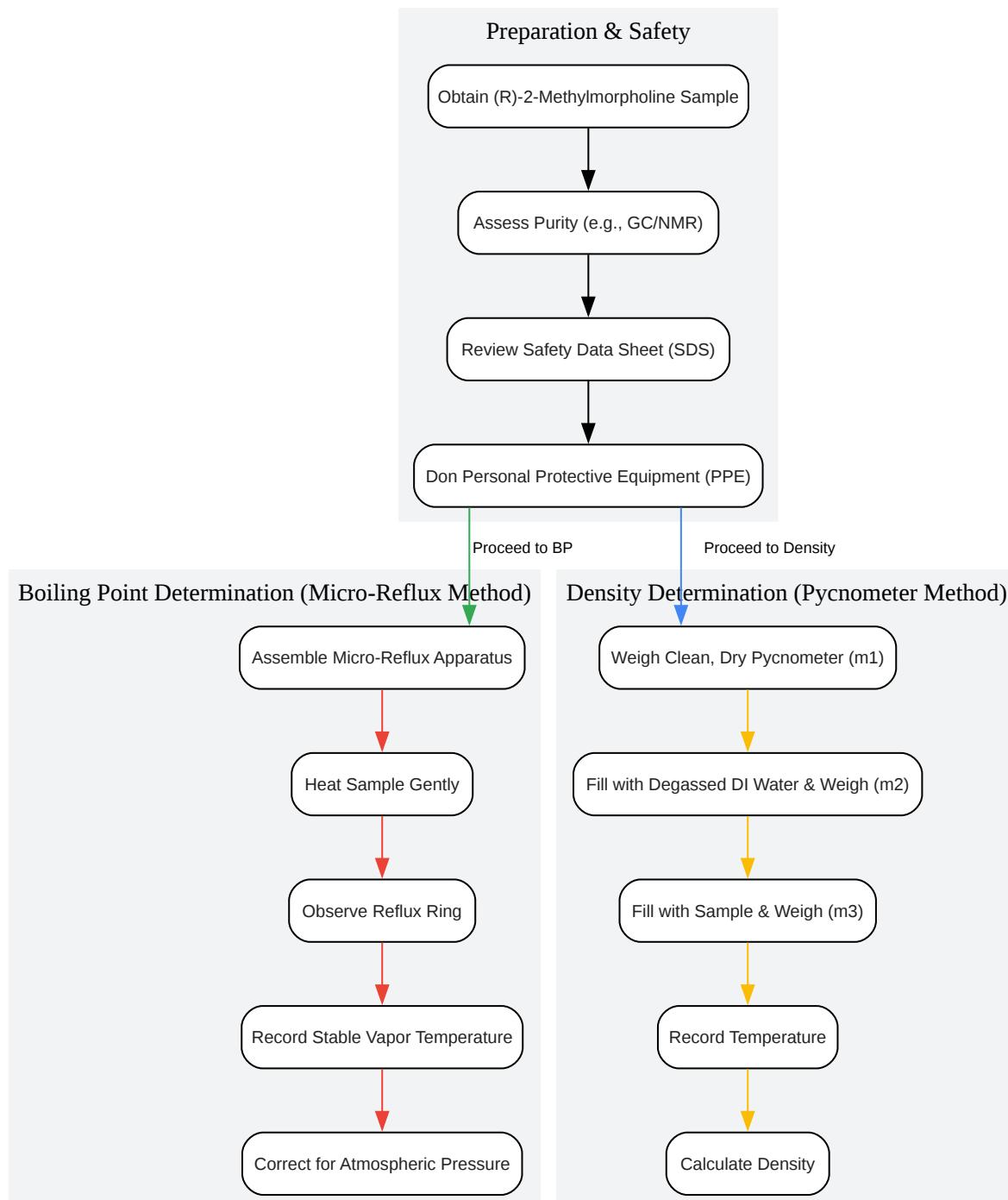
**(R)-2-Methylmorpholine**, a chiral heterocyclic compound, is a valuable building block in modern organic synthesis. Its structural motif is incorporated into a variety of biologically active molecules and pharmaceutical agents. As a substituted morpholine, it possesses both amine and ether functionalities, rendering it a versatile intermediate and a useful solvent in certain chemical processes.<sup>[1]</sup> For researchers in drug development and process chemistry, a thorough understanding of its fundamental physical properties is paramount for reaction design, process scale-up, and ensuring safety and reproducibility. This guide provides a detailed examination of two critical physical properties of **(R)-2-Methylmorpholine**: its boiling point and density, supported by robust experimental protocols for their accurate determination.

## Core Physical Properties of (R)-2-Methylmorpholine

The boiling point and density are intrinsic properties that provide significant insight into the substance's intermolecular forces, purity, and handling requirements.

Table 1: Physical Properties of (R)-2-Methylmorpholine

| Property      | Value                    | CAS Number  | Molecular Formula                 | Molar Mass   |
|---------------|--------------------------|-------------|-----------------------------------|--------------|
| Boiling Point | 129-131°C to 137°C       | 790184-33-7 | C <sub>5</sub> H <sub>11</sub> NO | 101.15 g/mol |
| Density       | 0.891 g/mL to 0.899 g/mL | 790184-33-7 | C <sub>5</sub> H <sub>11</sub> NO | 101.15 g/mol |


Note: The observed range in boiling point and density values can be attributed to variations in experimental conditions (e.g., atmospheric pressure) and sample purity.[2][3]

## Experimental Determination of Physical Properties

Accurate determination of physical properties is the cornerstone of chemical characterization. The following sections detail field-proven, self-validating protocols for measuring the boiling point and density of **(R)-2-Methylmorpholine**.

## Workflow for Physical Property Determination

The following diagram outlines the logical flow for the experimental characterization of **(R)-2-Methylmorpholine**'s boiling point and density.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the boiling point and density of **(R)-2-Methylmorpholine**.

## Protocol 1: Boiling Point Determination via Micro-Reflux

This method is preferred when sample volumes are limited and provides high accuracy by ensuring the thermometer bulb is in equilibrium with the vapor of the boiling liquid.<sup>[4]</sup>

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.<sup>[5]</sup> At this temperature, a state of equilibrium exists between the liquid and vapor phases. The micro-reflux method ensures the measured temperature is that of the vapor, not the superheated liquid, providing a more accurate value.

Methodology:

- Apparatus Setup:
  - Place approximately 0.5 mL of **(R)-2-Methylmorpholine** into a small test tube (e.g., 10x75 mm).
  - Add a small magnetic stir bar to prevent "bumping" (sudden, violent boiling).
  - Position the test tube in a heating block on a stirrer/hotplate.
  - Secure a calibrated thermometer with its bulb positioned approximately 1 cm above the liquid's surface. This placement is critical to measure the vapor temperature.
- Heating and Observation:
  - Begin gentle stirring and slowly heat the block.
  - Observe the formation of a "reflux ring," which is a visible ring of condensing vapor on the inner wall of the test tube.<sup>[4]</sup>
  - Adjust the thermometer's height so the bulb is level with the reflux ring. This ensures the temperature of the vapor-liquid equilibrium is being measured.
- Data Recording:

- When the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, record this value as the observed boiling point.[4]
- Record the ambient atmospheric pressure using a barometer.
- Data Validation (Pressure Correction):
  - Causality: The boiling point is highly dependent on atmospheric pressure. A lower pressure results in a lower boiling point.[5] Therefore, for standardization, it is crucial to correct the observed boiling point to standard pressure (760 mmHg).
  - Correction: Use a pressure-temperature nomograph or the Clausius-Clapeyron equation for an approximate correction. This step validates the data by normalizing it to a standard, comparable value.

## Protocol 2: Density Determination

The density of a liquid is its mass per unit volume.[6] Temperature significantly influences density; therefore, precise temperature control and measurement are essential for accurate results.[6]

**Principle:** This protocol utilizes a graduated cylinder and an analytical balance to determine mass and volume. While simple, careful technique is required to minimize error.[7] For higher precision, a pycnometer or density bottle is recommended.

### Methodology:

- Mass Measurement:
  - Place a clean, dry 10 mL graduated cylinder on a tared analytical balance and record its mass ( $m_1$ ).
  - Self-Validation: Using a dry cylinder is crucial; residual solvent would add to the mass and lead to an erroneously high density calculation.
- Volume Measurement and Second Weighing:

- Carefully add **(R)-2-Methylmorpholine** to the graduated cylinder until the bottom of the meniscus is precisely on the 10.0 mL mark.
- Expertise: Reading the meniscus at eye level is critical to avoid parallax error, a common source of volumetric inaccuracy.[7]
- Weigh the graduated cylinder containing the sample and record the new mass ( $m_2$ ).
- Temperature Measurement:
  - Immediately measure and record the temperature of the **(R)-2-Methylmorpholine** sample ( $T$ ). Density is temperature-dependent, and this value provides essential context for the result.[6]
- Calculation:
  - Calculate the mass of the liquid:  $\text{Mass\_liquid} = m_2 - m_1$
  - Calculate the density ( $\rho$ ) using the formula:  $\rho = \text{Mass\_liquid} / \text{Volume\_liquid}$
  - Example Calculation: If  $m_1 = 25.50$  g and  $m_2 = 34.41$  g for 10.0 mL of sample:
    - $\text{Mass\_liquid} = 34.41 \text{ g} - 25.50 \text{ g} = 8.91 \text{ g}$
    - $\text{Density} (\rho) = 8.91 \text{ g} / 10.0 \text{ mL} = 0.891 \text{ g/mL}$
- Data Validation:
  - Repeat the measurement at least two more times and calculate the average density. A low standard deviation among the measurements indicates good precision and validates the experimental technique.

## Conclusion

The physical properties of **(R)-2-Methylmorpholine**, specifically its boiling point and density, are fundamental parameters for its application in research and development. The values, clustering around 130-137°C for boiling point and 0.89-0.90 g/mL for density, are consistent with a small, polar heterocyclic molecule. By employing the rigorous, self-validating

experimental protocols detailed in this guide, researchers and drug development professionals can confidently characterize their materials, ensuring the reliability and reproducibility of their scientific endeavors.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. (R)-2-Methylmorpholine CAS#: 790184-33-7 [m.chemicalbook.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- To cite this document: BenchChem. [Physical properties of (R)-2-Methylmorpholine (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3043210#physical-properties-of-r-2-methylmorpholine-boiling-point-density>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)